molecular formula C33H24N2O5 B11557670 2-(2,5-Dimethylphenyl)-5-[2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione CAS No. 5609-13-2

2-(2,5-Dimethylphenyl)-5-[2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

Cat. No.: B11557670
CAS No.: 5609-13-2
M. Wt: 528.6 g/mol
InChI Key: GQRPBXHNYHVJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-carbonylbis[2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] is a complex organic compound with the molecular formula C33H24N2O5 It is known for its unique structure, which includes two isoindole-1,3-dione units connected by a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-carbonylbis[2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] typically involves the reaction of 2,5-dimethylphenylamine with phthalic anhydride under controlled conditions The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the isoindole-1,3-dione units

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5,5’-carbonylbis[2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carbonyl group or the isoindole units.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5,5’-carbonylbis[2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5,5’-carbonylbis[2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets. The carbonyl group and isoindole units can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,5’-carbonylbis[2-(2,6-dimethylphenyl)isoindoline-1,3-dione]
  • 5,5’-carbonylbis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]
  • 5,5’-carbonylbis[2-(2,4-dimethylphenyl)isoindoline-1,3-dione]

Uniqueness

5,5’-carbonylbis[2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] is unique due to the specific positioning of the dimethyl groups on the phenyl rings. This structural feature influences its reactivity and interactions, making it distinct from other similar compounds.

Properties

CAS No.

5609-13-2

Molecular Formula

C33H24N2O5

Molecular Weight

528.6 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-5-[2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

InChI

InChI=1S/C33H24N2O5/c1-17-5-7-19(3)27(13-17)34-30(37)23-11-9-21(15-25(23)32(34)39)29(36)22-10-12-24-26(16-22)33(40)35(31(24)38)28-14-18(2)6-8-20(28)4/h5-16H,1-4H3

InChI Key

GQRPBXHNYHVJOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=C(C=CC(=C6)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.